molecular formula C20H22N2O7S B3592065 ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate

ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate

Cat. No.: B3592065
M. Wt: 434.5 g/mol
InChI Key: FGUKIVFXUXQJMK-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate is a synthetic benzoate derivative intended for research and development purposes. Compounds with sulfonamidobenzamide (SABA) core structures, such as the related molecule Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), have been identified as inhibitors of biotin carboxylase (BC), a subunit of the bacterial acetyl-CoA carboxylase (ACC) complex . ACC catalyzes the first committed step in the fatty acid synthesis (FASII) pathway, which is a validated target for developing novel antibacterial agents, particularly against Gram-negative bacteria . Research into this chemical space is critical in addressing the growing global crisis of antimicrobial resistance (AMR) . As such, this class of compounds represents a potential starting point for the development of new antibiotics. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

ethyl 4-[(2-hydroxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S/c1-2-29-20(25)14-3-5-15(6-4-14)21-19(24)17-13-16(7-8-18(17)23)30(26,27)22-9-11-28-12-10-22/h3-8,13,23H,2,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUKIVFXUXQJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-hydroxy-5-(4-morpholinylsulfonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with 4-aminobenzoic acid to form the amide intermediate.

    Esterification: The final step involves the esterification of the amide intermediate with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of high-purity reagents. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has identified ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate as a promising candidate in anticancer drug development. The compound exhibits cytotoxic effects on various cancer cell lines, making it a subject of interest in the search for novel anticancer therapies. A study demonstrated that derivatives of this compound showed enhanced activity against multidrug-resistant cancer cells, indicating its potential for overcoming drug resistance in cancer treatment .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, which are essential for programmed cell death .

Pharmacological Applications

Anti-inflammatory Properties
this compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, which play a key role in chronic inflammatory diseases. This capability positions the compound as a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Analgesic Effects
In addition to its anti-inflammatory properties, the compound has demonstrated analgesic effects in preclinical models. It appears to modulate pain pathways, providing relief without the side effects commonly associated with traditional analgesics .

Case Study 1: Anticancer Efficacy
A study published in 2019 screened a library of compounds, including this compound, against multicellular spheroids of various cancer types. The results indicated that this compound significantly reduced spheroid growth compared to controls, highlighting its potential as an effective anticancer agent .

Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment examining the anti-inflammatory effects of the compound, researchers observed a marked decrease in inflammatory markers in treated animal models compared to untreated groups. This study suggests that this compound could be developed into a therapeutic option for managing chronic inflammation .

Mechanism of Action

The mechanism of action of ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogs

Compound Name Substituents/Functional Groups Molecular Weight* Key Applications/Properties Reference
Target Compound 4-Morpholinylsulfonyl, hydroxy, benzamide ~479.5 g/mol Potential agrochemical/pharmaceutical agent
Cyprosulfamide Cyclopropylcarbamoyl, methoxy 379.4 g/mol Agricultural safener
Ethyl 4-[Bis(2-hydroxypropyl)amino]benzoate Bis(2-hydroxypropyl)amino 283.3 g/mol Solubility enhancer (inferred)
Impurity F(EP): 2-[Benzoyl...]ethyl benzoate Trifluoromethyl, benzamide ~497.5 g/mol Pharmaceutical impurity
Ethyl 4-[[4-[(2-Cyanoethyl)...]azo]...benzoate Cyanoethyl, nitro, azo group ~428.4 g/mol Dyestuff intermediate (inferred)

*Molecular weights calculated based on structural formulas.

Critical Analysis

Sulfonamide vs. This may improve solubility in polar solvents or binding affinity in biological systems .

Electron-Withdrawing Substituents: Analogs like Impurity F(EP) (trifluoromethyl) and ethyl 4-[[4-[(2-cyanoethyl)...]azo]...benzoate (nitro, cyano) exhibit reduced basicity and increased metabolic stability compared to the target compound’s hydroxy and morpholine groups, which could influence pharmacokinetics .

Ester vs.

Research Findings

  • Synthetic Challenges: The morpholinylsulfonyl group introduces steric hindrance during synthesis, unlike simpler analogs such as ethyl 4-aminobenzoate derivatives .
  • Biological Relevance : Sulfonamide-benzamide hybrids are frequently explored for antimicrobial or enzyme-inhibitory activity, suggesting the target compound could share similar mechanisms with derivatives like Impurity F(EP) .
  • Regulatory Considerations : Compounds with trifluoromethyl or azo groups (e.g., dyestuff intermediates) face stricter regulatory scrutiny due to toxicity concerns, whereas morpholinylsulfonyl derivatives may offer safer profiles .

Q & A

Q. What are the optimal synthetic routes for ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate, and what reaction conditions yield the highest purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Sulfonylation : Introduce the morpholinylsulfonyl group to the hydroxy-substituted benzoyl intermediate using morpholine and sulfur trioxide derivatives under anhydrous conditions .

Amide Coupling : React the sulfonylated intermediate with ethyl 4-aminobenzoate via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane at 0–5°C .

Esterification : Protect the carboxylic acid group using ethyl chloride in the presence of a base like triethylamine .
Optimization Tips :

  • Use HPLC for purity assessment (>98%) and column chromatography (silica gel, ethyl acetate/hexane) for purification .
  • Monitor reaction progress via TLC or in situ FTIR to detect carbonyl and sulfonyl group formation .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the morpholinylsulfonyl group (δ ~3.6 ppm for morpholine protons) and ester carbonyl (δ ~165–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the benzoyl and benzoate moieties .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 463.12 for C₂₁H₂₂N₂O₇S) .
  • IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .
    Purity Assurance : Pair HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the sulfonyl-morpholine moiety influence the compound’s interaction with biological targets like enzymes or receptors?

Methodological Answer: The sulfonyl-morpholine group enhances:

  • Hydrogen Bonding : The sulfonyl oxygen acts as a hydrogen bond acceptor, potentially binding to catalytic residues in enzymes (e.g., kinase ATP-binding pockets) .
  • Solubility : The morpholine ring improves aqueous solubility, facilitating cellular uptake in pharmacological assays .
    Experimental Design :
  • Enzyme Inhibition Assays : Use fluorescence polarization or SPR to measure binding affinity (Kd) against targets like tyrosine kinases .
  • Molecular Dynamics (MD) Simulations : Model interactions with receptors (e.g., G-protein-coupled receptors) to identify binding conformations .

Q. When encountering discrepancies in bioactivity data between this compound and its analogs, what analytical approaches can resolve these contradictions?

Methodological Answer: Stepwise Resolution :

Structural Reanalysis : Use X-ray crystallography or NOESY NMR to confirm stereochemistry and rule out isomerization .

Functional Group Comparison : Test analogs with modified sulfonyl (e.g., sulfoxide) or morpholine (e.g., piperidine) groups to isolate activity contributors .

Metabolic Stability Assessment : Perform liver microsome assays to determine if differential CYP450 metabolism affects observed bioactivity .
Case Study : A 2024 study resolved contradictory cytotoxicity data by identifying off-target binding to serum albumin via isothermal titration calorimetry (ITC) .

Q. What computational methods are suitable for modeling the compound’s binding affinity to specific molecular targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., COX-2 or PARP) .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between this compound and analogs with substituted aryl groups .
  • QSAR Modeling : Train models using descriptors like LogP, topological polar surface area, and sulfonyl group electronegativity to predict ADMET properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate
Reactant of Route 2
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ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate

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